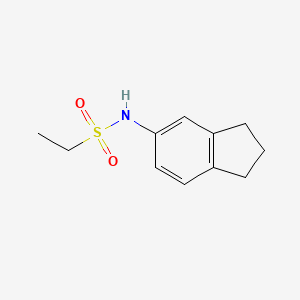![molecular formula C19H24N4O B5266544 3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride, also known as PD173074, is a synthetic small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs play a crucial role in the regulation of cell proliferation, differentiation, migration, and survival. Overexpression or mutations in FGFRs have been associated with various types of cancer and other diseases. PD173074 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride exerts its inhibitory effect on FGFRs by binding to the ATP-binding pocket of the receptor tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells that are dependent on FGFR signaling for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative and proapoptotic effects on cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. This compound has been reported to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity in preclinical studies.
実験室実験の利点と制限
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride is a highly specific and potent inhibitor of FGFRs, which makes it an ideal tool compound for studying the role of FGFR signaling in various cellular processes and disease conditions. However, its selectivity for FGFR1, FGFR3, and FGFR4 may limit its applicability in studies involving FGFR2. This compound is also a synthetic compound that requires specialized equipment and expertise for its synthesis and purification, which may limit its accessibility to researchers.
将来の方向性
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has shown promising results in preclinical studies as a potential anticancer agent. Further research is needed to evaluate its efficacy and safety in clinical trials. This compound may also have therapeutic applications in other diseases such as cardiovascular diseases and neurological disorders that are associated with dysregulated FGFR signaling. The development of new FGFR inhibitors with improved selectivity and pharmacokinetic properties may also provide new opportunities for the treatment of FGFR-related diseases.
合成法
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride can be synthesized through a multi-step process involving the reaction of 4-(1H-pyrazol-5-yl)benzoic acid with 3,9-diazaspiro[5.5]undecane and subsequent conversion to the hydrochloride salt form. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been widely used as a tool compound in scientific research to investigate the role of FGFRs in various cellular processes and disease conditions. It has been shown to selectively inhibit the activity of FGFR1, FGFR3, and FGFR4, but not FGFR2. This compound has been used to study the effects of FGFR inhibition on cell proliferation, migration, and apoptosis in different cancer cell lines. It has also been used in animal models to evaluate its efficacy and safety as a potential anticancer agent.
特性
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-18(16-3-1-15(2-4-16)17-5-10-21-22-17)23-13-8-19(9-14-23)6-11-20-12-7-19/h1-5,10,20H,6-9,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJODVWFKPRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5266467.png)
![4-[acetyl(phenylsulfonyl)amino]-3-methylphenyl acetate](/img/structure/B5266470.png)
![N-methyl-1-(2-methyl-1,3-oxazol-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5266481.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266482.png)
![4-(dimethylamino)-N,N-diisopropyl-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxamide](/img/structure/B5266496.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5266501.png)
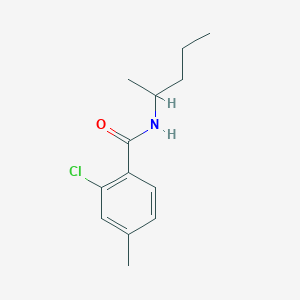
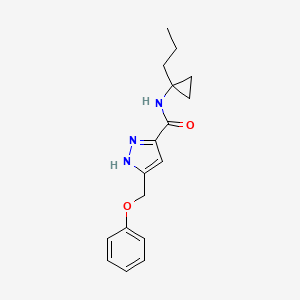
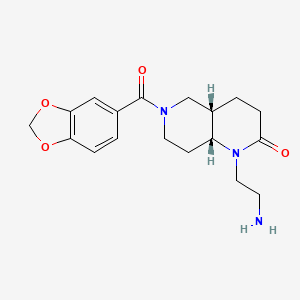
![2-phenyl-5-propyl-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5266523.png)
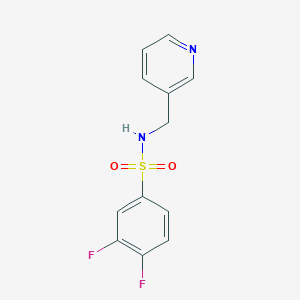
![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
![N,N,4-trimethyl-2-[(4-morpholinylacetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5266555.png)
